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Imidazo[1,2-A]pyrimidine-7-carbaldehyde

Cat. No.: B1612128
CAS No.: 375857-80-0
M. Wt: 147.13 g/mol
InChI Key: NOWRGSYRDSGFHT-UHFFFAOYSA-N
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Description

Strategies for Carbon-Hydrogen, Carbon-Carbon, and Carbon-Nitrogen Bond Formation

The functionalization of the imidazo[1,2-a]pyrimidine (B1208166) core is essential for diversifying its chemical space. researchgate.net A variety of synthetic strategies have been developed to form C-H, C-C, and C-N bonds, often leveraging the inherent reactivity of the heterocyclic system. rsc.org These methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations, which provide efficient pathways to complex molecules. rsc.org

For C-N bond formation, one of the most fundamental approaches is the construction of the imidazo[1,2-a]pyrimidine ring itself. A metal-free method involves the carbon tetrabromide mediated oxidative C-N bond formation between 2-aminopyrimidines and β-keto esters or 1,3-diones. researchgate.net This reaction proceeds under mild conditions, offering a direct route to the core scaffold. researchgate.net

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for introducing new substituents. uri.edu While much of the research has focused on the related imidazo[1,2-a]pyridine (B132010) system, the principles are applicable to the pyrimidine (B1678525) analogue. researchgate.net These reactions, often catalyzed by transition metals, allow for the regioselective introduction of aryl, alkyl, and other functional groups, primarily at the C3 position. rsc.orgresearchgate.net Such transformations are critical for building molecular complexity from simple precursors. rsc.org

Synthesis of Schiff Bases from Imidazo[1,2-A]pyrimidine-7-carbaldehyde

The aldehyde functional group at the C7 position is an excellent electrophile for condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone for creating diverse libraries of derivatives. Although specific literature on the 7-carbaldehyde isomer is limited, extensive research on the analogous imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) provides a clear and directly applicable synthetic blueprint. nih.govdergipark.org.tr

The synthesis is typically a straightforward, one-step process involving the reaction of the aldehyde with a variety of aromatic or aliphatic amines. nih.gov The reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and often improves yields. dergipark.org.tr A catalytic amount of acid, such as acetic acid, is sometimes used to facilitate the reaction. nih.gov The resulting Schiff bases are typically stable, crystalline solids that can be easily purified. nih.gov

The versatility of this method allows for the incorporation of a wide range of substituents, enabling the fine-tuning of the molecule's properties. nih.gov

Table 1: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde Schiff Base Derivatives (Analogous to 7-carbaldehyde) This table presents data for the 2-carbaldehyde isomer, which demonstrates the reaction's applicability.

EntryAmine ReactantMethodTimeYield (%)Reference
1 AnilineConventional10 h65% dergipark.org.tr
2 AnilineMicrowave45 min82% dergipark.org.tr
3 4-ChloroanilineConventional12 h70% dergipark.org.tr
4 4-ChloroanilineMicrowave60 min85% dergipark.org.tr
5 1-NaphthylamineConventional36 h55% dergipark.org.tr
6 1-NaphthylamineMicrowave120 min75% dergipark.org.tr
7 N,N-diethyl-p-phenylenediamineMicrowave60 min80% nih.gov
8 4-(Trifluoromethyl)anilineMicrowave120 min60% nih.gov

Reduction of Imine Derivatives to Amine Derivatives

The imine bond (C=N) of the Schiff bases serves as a precursor to secondary amines through reduction. This two-step sequence—condensation followed by reduction—is a powerful method for C-N bond formation, converting the aldehyde group into an aminomethyl functionality. The resulting secondary amines are valuable intermediates for further functionalization or as final target compounds.

The reduction of the imine derivatives of imidazo[1,2-a]pyrimidine is typically achieved using standard reducing agents. tubitak.gov.trresearchgate.net Sodium borohydride (B1222165) (NaBH₄) is commonly employed in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The reaction is generally clean and high-yielding, providing the corresponding amine derivatives in good purity after workup. tubitak.gov.tr This transformation is confirmed by spectroscopic analysis, noting the disappearance of the imine proton signal and the appearance of new signals corresponding to the amine N-H and the methylene (B1212753) (CH₂) bridge protons in the ¹H NMR spectrum. researchgate.net

Table 2: Reduction of Imine Derivatives to Amine Derivatives Data based on derivatives of the 2-carbaldehyde isomer.

EntryStarting Imine DerivativeProduct AmineYield (%)Reference
1 (E)-N-phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine(Imidazo[1,2-a]pyrimidin-2-yl)-N-phenylmethanamine90% nih.gov
2 (E)-N-(naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine(Imidazo[1,2-a]pyrimidin-2-yl)-N-(naphthalen-1-yl)methanamine88% nih.gov
3 (E)-N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine(Imidazo[1,2-a]pyrimidin-2-yl)-N-(4-methoxyphenyl)methanamine92% nih.gov
4 (E)-N1,N1-diethyl-N4-((imidazo[1,2-a]pyrimidin-2-yl)methyl)benzene-1,4-diamineN1,N1-diethyl-N4-((imidazo[1,2-a]pyrimidin-2-yl)methyl)benzene-1,4-diamine85% nih.gov

Incorporation into Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with diverse biological activities. The aldehyde group of this compound can be readily incorporated into a chalcone framework through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde with a suitable ketone, typically an acetophenone (B1666503) derivative.

In this synthesis, the this compound would react with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. mdpi.com The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. mdpi.com This strategy has been successfully used to create imidazopyridine and imidazopyrimidine-chalcone derivatives, highlighting its applicability for creating novel hybrid molecules. nih.govrsc.org

Functionalization at Various Positions (e.g., C2, C3, C6)

Functionalization is often achieved through methods like palladium-catalyzed cross-coupling reactions or heteroannulation. researchgate.net For instance, the C3 position is particularly susceptible to electrophilic substitution and can be functionalized through various reactions including arylation, formylation, and thiolation. researchgate.net The ability to modify these additional sites provides a modular approach to building complex structures, allowing for the strategic placement of different functional groups around the core scaffold. researchgate.net

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, where the imidazo[1,2-a]pyrimidine core is conjugated with other pharmacologically relevant scaffolds, is a prominent strategy in drug discovery. The goal is to create multifunctional molecules that can interact with multiple biological targets or that combine the favorable properties of each constituent part.

Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are powerful tools for creating these hybrids. researchgate.net For example, a halogenated imidazo[1,2-a]pyrimidine can be coupled with a boronic acid or terminal alkyne derivative of another heterocycle, such as quinoxaline, to form a new C-C bond linking the two systems. researchgate.net The 7-carbaldehyde group can either be present before the coupling or introduced afterward, providing synthetic flexibility. This approach allows for the rational design of complex conjugates with potentially enhanced or novel activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWRGSYRDSGFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592398
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-80-0
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis from Pre Functionalized Pyrimidines:a Logical Approach Involves the Construction of the Imidazo 1,2 a Pyrimidine Ring from a 2 Aminopyrimidine That Already Contains a Carbaldehyde Precursor at the 4 Position Which Becomes the 7 Position After Cyclization .

A common strategy is to start with a methyl group, which can be oxidized in a later step. The synthesis would proceed via the cyclization of 2-amino-4-methylpyrimidine (B85506) with an α-halo carbonyl compound, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, to form 7-methylimidazo[1,2-a]pyrimidine (B1609854). The 7-methyl group can then be oxidized to the desired 7-carbaldehyde.

Biological and Pharmacological Investigations of Imidazo 1,2 a Pyrimidine 7 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, these studies have provided significant insights into how chemical modifications influence their biological effects.

The type and position of substituents on the imidazo[1,2-a]pyrimidine ring system are determinant factors for the pharmacological activity of the resulting derivatives. dergipark.org.tr Research has demonstrated that specific substitutions can dramatically enhance or diminish the biological efficacy of these compounds.

For instance, in the context of antimicrobial activity, the presence of halogen atoms on the phenyl ring of imidazo[1,2-a]pyrimidine derivatives plays a significant role. One study found that a chloro (Cl) substituent in the para position of the phenyl ring augmented the antimicrobial activity threefold. mdpi.com Derivatives with bromo (Br) or fluoro (F) groups in the same position exhibited moderate activity. mdpi.com Generally, halogenated imidazo[1,2-a]pyrimidines have shown greater activity against Gram-positive bacteria and Candida albicans. mdpi.com Another study noted that increasing the molar refractivity of substituents on the phenyl rings led to a decrease in antibacterial activity. dergipark.org.tr

In the realm of anticancer research, the introduction of a nitrogen-containing, electron-donating diethylamino group (–N(CH₂)₂CH₃)₂) at the 4-position of the phenyl ring was found to increase the cytotoxic activity of the derivatives against breast cancer cell lines. nih.gov Further SAR exploration for antitubercular activity identified that an N-Benzylcarboxamide substituent resulted in potent activity, whereas other modifications, such as creating a tertiary carboxamide or reversing the amide linkage, eliminated the activity. rsc.org The addition of a 2-ethyl-6-chloro configuration to the core imidazo[1,2-a]pyridine (B132010) ring also significantly improved potency against Mycobacterium tuberculosis. rsc.org

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazo[1,2-a]pyrimidine nucleus itself is considered a key pharmacophoric scaffold due to its structural similarity to purines. nih.govbeilstein-journals.org

Researchers have focused on developing "potentially pharmacophoric imidazo[1,2-a]pyrimidines" by incorporating other biologically active moieties. nih.gov For example, the incorporation of an acetanilide (B955) fragment into the molecule has been shown to enhance the cytotoxic, antibacterial, and antiviral activity of the resulting compounds. nih.gov Computational studies, such as Perception-Of-Molecular-Similarity (POM) analysis, have been employed to prove the activity of specific derivatives by examining the calculated atomic charges of heteroatoms within the pharmacophore sites. researchgate.net These studies help in identifying the essential structural components responsible for the observed biological activity, guiding the design of new and more potent derivatives.

In Vitro Biological Activity Screening

Derivatives of Imidazo[1,2-A]pyrimidine-7-carbaldehyde have been subjected to extensive in vitro screening to determine their potential as therapeutic agents. These investigations have revealed significant antimicrobial properties.

The imidazo[1,2-a]pyrimidine skeleton is a core component of numerous compounds synthesized and evaluated for their broad-spectrum antimicrobial activity. nih.govmdpi.comnih.govnih.govsemanticscholar.org Studies have reported the efficacy of these derivatives against various bacterial, fungal, and viral pathogens. mdpi.comdocumentsdelivered.comnih.govmdpi.com

In one study, a series of 75 different imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their in vitro antibacterial activity, with some exhibiting potent effects. nih.govjst.go.jp Another investigation focused on hydrazone derivatives, which are known to possess a wide variety of biological activities, including antimicrobial effects. nih.govresearchgate.netnih.gov The antiviral potential of this class of compounds has also been explored, with certain derivatives showing activity against human coronavirus 229E (HCoV-229E). mdpi.com

The antibacterial efficacy of imidazo[1,2-a]pyrimidine derivatives has been tested against a panel of both Gram-positive and Gram-negative bacteria. nih.govdocumentsdelivered.comjst.go.jp Some derivatives have demonstrated broad-spectrum activity, while others show selectivity.

One study reported that their synthesized compounds were particularly effective against Gram-positive bacteria but showed less activity against Gram-negative strains. mdpi.com In contrast, a series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives showed excellent activity against both types. Specifically, compounds 8d, 8e, and 8f in the series displayed significant zones of inhibition against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), as well as against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive). nih.govresearchgate.net Chalcone (B49325) derivatives bearing the imidazo[1,2-a]pyrimidine nucleus also showed excellent to good activity against these same bacterial strains. derpharmachemica.com

Table 1: Antibacterial Activity of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone Derivatives (8d-f)

CompoundTarget BacteriumTypeZone of Inhibition (mm)Reference
8d E. coliGram-Negative30-33 nih.govresearchgate.net
S. aureusGram-Positive30-33 nih.govresearchgate.net
P. aeruginosaGram-Negative22-25 nih.govresearchgate.net
S. pyogenesGram-Positive22-25 nih.govresearchgate.net
8e E. coliGram-Negative30-33 nih.govresearchgate.net
S. aureusGram-Positive30-33 nih.govresearchgate.net
P. aeruginosaGram-Negative22-25 nih.govresearchgate.net
S. pyogenesGram-Positive22-25 nih.govresearchgate.net
8f E. coliGram-Negative30-33 nih.govresearchgate.net
S. aureusGram-Positive30-33 nih.govresearchgate.net
P. aeruginosaGram-Negative22-25 nih.govresearchgate.net
S. pyogenesGram-Positive22-25 nih.govresearchgate.net

The antifungal properties of imidazo[1,2-a]pyrimidine derivatives are an area of active investigation, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov Molecular docking studies have suggested that these compounds may exert their antifungal effect by inhibiting the CYP51 enzyme, a key component in fungal cell membrane biosynthesis. nih.gov

In vitro testing has confirmed the anticandidal activity of several derivatives. scirp.org For example, compounds with halogenated substituents have demonstrated notable activity against C. albicans. mdpi.com A study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified four compounds (10a, 10b, 10c, and 10i) that were active against a resistant strain of Candida albicans, with Minimum Inhibitory Concentrations (MICs) below 300 µmol/L. scirp.org Compound 10i was the most potent, with an MIC of 41.98 µmol/L. scirp.org

Table 2: Anticandidal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives

CompoundAntifungal Activity vs. C. albicans (MIC)Reference
10a < 300 µmol/L scirp.org
10b < 300 µmol/L scirp.org
10c < 300 µmol/L scirp.org
10i 41.98 µmol/L scirp.org

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Against Viral Strains (e.g., SARS-CoV-2, Influenza A)

The antiviral properties of the imidazo[1,2-a]pyrimidine core have been a subject of recent scientific inquiry, particularly in the context of global health threats like SARS-CoV-2 and Influenza A virus.

Researchers have designed and synthesized novel imidazo[1,2-a]pyrimidine Schiff base derivatives as potential inhibitors of SARS-CoV-2 cell entry. nih.gov Computational studies, including molecular docking, suggest that these compounds may act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.gov Further computational analysis of other imidazole (B134444) derivatives has shown promising binding energies against the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. semanticscholar.org

In the fight against influenza, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to imidazo[1,2-a]pyrimidines, were identified as potent and broad-spectrum anti-influenza agents through a phenotypic screening strategy. nih.gov One derivative, designated A4, demonstrated robust activity against influenza A virus (PR8), including an oseltamivir-resistant strain. nih.gov Mechanistic studies revealed that this compound directly binds to the viral nucleoprotein (NP), causing it to cluster and preventing its accumulation in the nucleus, which is essential for viral replication. nih.gov

Table 1: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative A4

Virus Strain EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI)
PR8-PB2-Gluc 2.75 27.36 9.95

Data sourced from reference nih.gov

Anticancer and Cytotoxic Activity against Cell Lines (e.g., MCF-7, HCT116, MDA-MB-231, HepG2, SK-N-SH, A549)

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated significant anticancer and cytotoxic effects across a variety of human cancer cell lines.

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Studies have reported promising IC₅₀ values for various derivatives against breast (MCF-7, MDA-MB-231), colon (HCT116), liver (HepG2), and lung (A549) cancer cell lines.

For instance, a series of new imine and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and screened for their antiproliferative effects. nih.govtubitak.gov.tr Compounds 3d and 4d from this series showed noteworthy inhibition of MCF-7 and MDA-MB-231 breast cancer cells. nih.govtubitak.gov.tr Specifically, compound 3d was found to be 1.6 to 2.0 times more selective in inhibiting the proliferation of breast cancer cells compared to healthy HUVEC cells. nih.gov

In another study, a series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin polymerization inhibitors. nih.gov These compounds exhibited potent anti-proliferative activities against a panel of cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231. nih.gov Compound TB-25 was particularly effective against HCT-116 cells, with an IC₅₀ value of just 23 nM. nih.gov

Synthesized benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine derivatives have also been evaluated for cytotoxicity against HepG2 and MCF-7 cell lines. ekb.eg

Table 2: Cytotoxicity (IC₅₀ in μM) of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound MCF-7 MDA-MB-231 HCT-116 HepG2 A549
3d 43.4 35.9 - - -
4d 39.0 35.1 - - -
TB-25 - >10 0.023 0.23 0.31

Data for 3d and 4d sourced from reference nih.govtubitak.gov.tr. Data for TB-25 sourced from reference nih.gov.

The mechanism underlying the cytotoxic activity of imidazo[1,2-a]pyrimidine derivatives often involves the induction of apoptosis, or programmed cell death. A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of cells undergoing apoptosis. nih.gov

Studies on the apoptotic mechanism of imidazo[1,2-a]pyrimidine derivatives have confirmed their influence on this pathway. For example, compound 4d , an amine-bearing derivative, was found to induce apoptosis by moderately increasing the Bax/Bcl-2 gene expression ratio in breast cancer cells. nih.govtubitak.gov.tr This shift in the balance between pro- and anti-apoptotic proteins pushes the cancer cells toward self-destruction. nih.govtubitak.gov.trnih.gov Further investigation into imidazo[1,2-a]pyrazine derivatives revealed that the potent compound TB-25 also induced apoptosis and caused G2/M phase cell cycle arrest in HCT-116 cells in a dose-dependent manner. nih.gov

Anti-inflammatory Potential

The imidazo[1,2-a]pyrimidine scaffold is present in many compounds reported to have anti-inflammatory and analgesic properties. researchgate.net A series of six imidazo[1,2-a]pyrimidine (IP) derivatives were assessed for their effects on leukocyte functions and an in vivo inflammatory response model. researchgate.netnih.gov All tested IP derivatives were found to inhibit human neutrophil degranulation, with IC₅₀ values in the micromolar range. nih.gov

Specifically, compounds IP-4 and IP-6 inhibited nitrite (B80452) production in stimulated macrophages, which is an indicator of anti-inflammatory activity. researchgate.net These two compounds also successfully inhibited leukocyte migration in a mouse air pouch model, a key process in the inflammatory response. researchgate.netnih.gov These findings underscore that imidazo[1,2-a]pyrimidines represent a class of compounds with significant anti-inflammatory potential. researchgate.netnih.govdergipark.org.tr

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective treatments has led to the investigation of various heterocyclic compounds. Through screening a library of imidazo-fused heterocycles, an imidazo-pyrimidine derivative, compound 24 , was identified as the most effective against Leishmania amazonensis. nih.gov

This compound was particularly active against the amastigote form of the parasite, which is the stage responsible for human disease. nih.gov Compound 24 exhibited an IC₅₀ value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.gov The in vitro activity, combined with favorable in silico predictions for its physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reinforces the imidazo-pyrimidine scaffold as a promising new pharmacophore for antileishmanial drug discovery. nih.govacs.org

Antituberculosis Activity

Tuberculosis (TB) remains a major global health problem, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. researchgate.netrsc.org While much of the research in this area has focused on the related imidazo[1,2-a]pyridine scaffold, imidazo[1,2-a]pyrimidine derivatives have also been explored. researchgate.netacs.org

In one study, a series of carboxamides including one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide was synthesized and evaluated for in vitro antituberculosis activity. acs.org This class of compounds showed potent activity against various Mtb strains, with some agents demonstrating minimum inhibitory concentration (MIC₉₀) values of ≤1 μM. acs.org Another study reported that substituted imidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, with some compounds showing a minimum inhibitory concentration (MIC) of 12.5 μg/mL against the H37Rv strain. scirp.org These findings indicate that the imidazo-fused heterocyclic core is a valuable starting point for developing novel anti-TB drugs. nih.gov

GABA Receptor Modulation (e.g., GABA-A agonists)

Derivatives of the imidazo[1,2-a]pyrimidine class are recognized as ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netdergipark.org.tr These compounds can demonstrate functional selectivity, particularly for the α2 and α3 subtypes over the α1 subtype. researchgate.netnih.govresearchgate.net This selectivity is a key focus of research, aiming to develop agents with specific therapeutic effects, such as anxiolytics, with reduced sedative side effects. nih.gov

A series of high-affinity GABA-A agonists based on the imidazo[1,2-a]pyrimidine core have been developed, showing functional selectivity for the GABA-A α2 and α3 subtypes. nih.gov For instance, the 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine derivatives have demonstrated anxiolytic properties in animal models. nih.gov The modulation of the GABA-A receptor complex by these compounds makes them valuable for treating central nervous system disorders, particularly anxiety. google.com

Furthermore, hybrid molecules incorporating an imidazo[1,2-a]pyridine fragment with avermectins have been synthesized. These have shown activity as positive allosteric modulators of GABA-A receptors, with some exhibiting nanomolar activity at the GABA benzodiazepine site. zioc.ru Research in this area has also identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) that preferentially interact with the α1/γ2 interface of the GABA-A receptor, offering alternative chemical templates for therapeutic exploration. nih.gov

Enzyme Inhibition Studies

The imidazo[1,2-a]pyrimidine scaffold and its analogues have been extensively studied as inhibitors of various clinically relevant enzymes.

Cyclooxygenase-2 (COX-2): Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective COX-2 inhibitors. nih.gov Molecular modeling studies suggest that the methylsulfonyl group on these compounds fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg-513 and His-90. nih.gov Many of these derivatives exhibit significant and specific inhibitory effects on COX-2, with IC50 values as low as 0.05 μM and high selectivity over the COX-1 isoform. nih.gov

Kinesin Spindle Protein (KSP) and Aurora-A Kinase: Researchers have designed dual-function inhibitors targeting both KSP and Aurora-A kinase by integrating Aurora-A kinase inhibitory fragments into a KSP inhibitor structure based on a benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine scaffold. dergipark.org.tr Though characterized as moderate inhibitors of both enzymes, some of these compounds displayed significant cytotoxic activity against cancer cell lines like HCT116 and HepG2. dergipark.org.tr Separately, imidazo[1,2-a]pyrazine derivatives have also been optimized as potent Aurora kinase inhibitors. nih.gov

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): A novel series of imidazo[1,2-a]pyrimidine derivatives has been identified as potent inhibitors of Lp-PLA2, an enzyme linked to inflammation-driven diseases like atherosclerosis. researchgate.net Structure-activity relationship (SAR) analysis led to the identification of compounds with high in vitro potency and favorable metabolic stability. researchgate.net

ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthesis, a critical process for the survival of Mycobacterium tuberculosis (Mtb). rsc.org The most active compounds demonstrated a minimum inhibitory concentration (MIC) at 80% inhibition of less than 0.5 μM and an IC50 for ATP synthase inhibition below 0.02 μM. rsc.org

InhA: Imidazo[1,2-a]pyridine-2-carboxamides have been synthesized and screened for activity against Mtb. rsc.org Molecular docking studies indicated that these compounds could potentially inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthase II system. rsc.org

Table 1: Enzyme Inhibition Data for Imidazo[1,2-a]pyrimidine Derivatives and Analogues An interactive data table. You can sort and filter the data.

Compound Class Target Enzyme Key Findings IC50 / Potency Reference
Imidazo[1,2-a]pyridine COX-2 Potent and selective inhibition IC50: 0.05 to 0.13 μM nih.gov
Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine KSP & Aurora-A Kinase Moderate dual inhibition, cytotoxic activity Micromolar range dergipark.org.tr
Imidazo[1,2-a]pyrimidine Lp-PLA2 High in vitro potency Not specified researchgate.net
Imidazo[1,2-a]pyridine Ether Mycobacterial ATP Synthase Potent and selective inhibition IC50 <0.02 μM rsc.org
Imidazo[1,2-a]pyridine-2-carboxamide InhA Potential inhibition based on docking MIC: 17 to 30 μM (anti-Mtb) rsc.org

AMPAR Negative Modulation

Derivatives of scaffolds related to imidazo[1,2-a]pyrimidine have been identified as negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Specifically, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov These compounds are thought to function by partially disrupting the crucial protein-protein interaction between the TARP auxiliary subunit and the pore-forming subunit of the ion channel. nih.gov Optimization of initial screening hits led to the development of potent, subnanomolar, and brain-penetrant leads. nih.gov

In Vivo Pharmacological Evaluation

Several derivatives of imidazo[1,2-a]pyrimidine and its analogues have been advanced to in vivo studies, demonstrating pharmacological activity in various animal models.

Anticonvulsant Activity: An AMPAR/γ-8 negative modulator with a pyrazolopyrimidine core, JNJ-61432059, exhibited time- and dose-dependent receptor occupancy in the mouse hippocampus following oral administration. nih.gov This resulted in significant seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov

Analgesic Activity: The most potent COX-2 inhibiting imidazo[1,2-a]pyridine derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j), showed notable in vivo analgesic activity with an ED50 value of 12.38 mg/kg. nih.gov

Anxiolytic Effects: Imidazo[1,2-a]pyrimidine-based GABA-A agonists, such as the 7-trifluoromethyl and 7-propan-2-ol derivatives, were found to be anxiolytic in both conditioned and unconditioned animal models of anxiety, with minimal sedation observed at full benzodiazepine binding site occupancy. nih.gov

Pharmacokinetics: Lp-PLA2 inhibitors built on the imidazo[1,2-a]pyrimidine scaffold demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in rats after oral dosing. researchgate.net

Wnt/β-catenin Signaling Inhibition: In vivo experiments using a Wnt-reporter zebrafish model showed that certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives could inhibit the Wnt/β-catenin signaling pathway with an activity comparable to a known reference inhibitor. nih.gov

Mechanisms of Action

The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from several distinct mechanisms of action.

Receptor Modulation: For GABA-A receptor modulation, the compounds act as allosteric modulators or agonists at the benzodiazepine binding site, enhancing the inhibitory effects of GABA. researchgate.netnih.govresearchgate.net In the case of AMPA receptor modulation, the mechanism involves the disruption of the interaction between the receptor's pore-forming unit and its auxiliary TARP γ-8 subunit, leading to negative modulation of the receptor's function. nih.gov

Enzyme Inhibition: The analgesic and anti-inflammatory effects of certain derivatives are directly attributed to the selective inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins. nih.gov For antitubercular activity, the mechanisms include the inhibition of mycobacterial ATP synthase, which depletes the cell's energy supply, and the potential inhibition of the InhA enzyme, disrupting cell wall synthesis. rsc.org

Signaling Pathway Disruption: Some derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and often deregulated in cancer. nih.gov These compounds were found to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, and function independently of GSK-3β activity. nih.gov

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) family, these studies have been instrumental in elucidating their behavior. nih.govbeilstein-journals.org

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic properties of molecules. nih.govbohrium.com A DFT analysis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde would involve calculating the molecule's ground-state electronic energy and electron density to determine its optimized geometry and vibrational frequencies. Such calculations, often performed with a basis set like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), could theoretically validate the compound's structural parameters. nih.gov Although specific DFT data for this compound is not available in the reviewed literature, studies on its derivatives have used DFT to successfully correlate theoretical data with experimental results from NMR and FT-IR spectroscopy. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, an FMO analysis would pinpoint the distribution of these orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. While specific values are not published for this compound, related studies on imidazo[1,2-a]pyrimidine derivatives use FMO analysis to predict their reactivity profiles. nih.govbeilstein-journals.org

Interactive Table: Conceptual Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from an FMO analysis. The values are hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.

ParameterValue (eV)Description
E_HOMO-Energy of the Highest Occupied Molecular Orbital
E_LUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-LUMO-HOMO energy difference, indicating chemical stability

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. It illustrates the charge distribution on the molecular surface. nih.gov In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms of the pyrimidine (B1678525) ring or the oxygen atom of the carbaldehyde group. Regions of positive potential (blue) would highlight electron-deficient areas, primarily around hydrogen atoms, which are susceptible to nucleophilic attack. This analysis is fundamental in studies of related imidazo[1,2-a]pyrimidine Schiff bases to understand hydrogen bonding and reactive sites. nih.govsemanticscholar.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of the electron density to characterize chemical bonds. nih.gov A QTAIM analysis of this compound would provide insights into the nature of its intramolecular bonds (covalent, ionic, or mixed). By locating bond critical points (BCPs) and analyzing properties like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, one could quantify the strength and type of each chemical bond within the molecule. Such analyses have been performed on imidazo[1,2-a]pyrimidine Schiff base derivatives to understand their intramolecular interactions. nih.gov

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) method is used to visualize and analyze non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. nih.gov An RDG analysis for this compound would generate a 3D plot showing surfaces that represent different types of weak interactions, which are crucial for understanding molecular conformation and crystal packing. This technique is often used in conjunction with DFT calculations on related heterocyclic systems to provide a complete picture of their bonding environments. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govmdpi.com This simulation is widely used in drug discovery to understand the binding mechanism and affinity of a potential drug candidate to its biological target.

For this compound, molecular docking simulations would be performed to predict its binding mode and affinity with various protein targets. The process involves preparing the 3D structure of the ligand (the compound) and the receptor protein. The simulation then samples numerous possible conformations of the ligand within the protein's active site and scores them based on binding energy. A lower binding energy (more negative value) typically indicates a more stable and favorable interaction. Although no specific molecular docking studies for this compound were found, numerous studies on its derivatives have used this method to screen for potential inhibitors of targets like SARS-CoV-2 proteins and various enzymes. nih.govbeilstein-journals.org

Interactive Table: Conceptual Molecular Docking Results This table is a template for data that would be obtained from a molecular docking study. The target protein and values are for illustrative purposes only, as no specific studies on this compound are available.

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid Residues
Example Target (e.g., 6YH4)--

Ligand-Protein Binding Interactions

Molecular docking simulations are performed to predict the binding affinity and interaction patterns of a ligand with a target protein. For instance, various imidazo[1,2-a]pyrimidine derivatives have been docked against targets like the SARS-CoV-2 spike protein and human ACE2, showing promising binding affinities. nih.gov Similarly, other studies have explored their interactions with targets relevant to cancer and fungal infections. researchgate.netnih.gov However, no specific ligand-protein binding interaction studies for this compound were identified in the provided search results.

ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADME-Tox predictions are vital for evaluating the drug-like properties of a molecule. nih.gov Research on various imidazo[1,2-a]pyrimidine derivatives often includes these predictions to assess their pharmacokinetic profiles. mdpi.comnih.govnih.gov

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate drug-likeness and predict if a compound is likely to have oral bioavailability. The rule assesses parameters such as molecular weight, log P, hydrogen bond donors, and hydrogen bond acceptors. nih.gov While many studies confirm that various imidazo[1,2-a]pyrimidine derivatives comply with Lipinski's rule, specific data for this compound is not available in the searched literature. nih.gov

Drug Likeness Score

The drug-likeness score further qualifies a compound's potential as a drug candidate based on its structural features. This score is often calculated alongside ADME properties. nih.gov Studies on related imidazo[1,2-a]pyrimidine compounds have shown favorable drug-likeness scores, but scores for the 7-carbaldehyde variant are not documented in the available search results. nih.gov

Percentage Absorption

The percentage of a drug absorbed after oral administration is a critical pharmacokinetic parameter. This value is often predicted using computational models. While such predictions exist for the general class of imidazo[1,2-a]pyrimidines, no specific percentage absorption data for this compound could be located.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of activity for new, untested compounds. There is no mention of specific QSAR analyses being performed for this compound in the reviewed literature.

In Silico Screening for Target Identification

In silico screening helps to identify potential biological targets for a compound by virtually screening it against a library of proteins. This approach has been used for the broader imidazo[1,2-a]pyridine (B132010) and pyrimidine families to identify potential anticancer and antimicrobial targets. chemmethod.comrsc.orgrsc.org However, specific in silico screening studies to identify targets for this compound are not present in the search results.

Future Directions and Translational Research

Development of Novel Therapeutic Agents based on Imidazo[1,2-A]pyrimidine-7-carbaldehyde Scaffolds

The imidazo[1,2-a]pyrimidine (B1208166) nucleus is a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological activities. nih.govnih.gov This framework is a key component in compounds developed for their anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. nih.govnih.gov The aldehyde functional group at the 7-position of the imidazo[1,2-a]pyrimidine core is a crucial handle for synthetic modifications, allowing for the creation of diverse derivatives such as Schiff bases, which can be further explored for various therapeutic applications. nih.govnih.gov

Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been successfully developed as covalent inhibitors for treating cancers. rsc.org For instance, a scaffold hopping strategy led to the discovery of novel KRAS G12C inhibitors, highlighting the potential of this heterocyclic system in oncology. rsc.orgdntb.gov.ua Furthermore, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancer. nih.gov Some of these compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov

In the realm of infectious diseases, this scaffold has shown promise. Novel imidazo[1,2-a]pyrimidine derivatives have been designed as potential dual inhibitors of human ACE2 and the spike protein, aiming to block SARS-CoV-2 cell entry. nih.gov The broad-spectrum antiviral potential is further supported by studies identifying imidazo[1,2-a]pyrimidine compounds as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in host cells, thereby suppressing viral replication. mdpi.com Additionally, analogues of the related imidazo[1,2-a]pyridine have been developed as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govrsc.orgrsc.org

The therapeutic potential extends to anti-inflammatory applications, with some derivatives being explored as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation-associated diseases like atherosclerosis. acs.orgfigshare.com

Table 1: Therapeutic Applications of Imidazo[1,2-a]pyrimidine and Related Scaffolds

Therapeutic AreaTarget/MechanismExample ScaffoldReference
AnticancerCovalent KRAS G12C inhibitionImidazo[1,2-a]pyridine rsc.org
AnticancerWnt/β-catenin signaling inhibitionImidazo[1,2-a]pyrimidine nih.gov
Antiviral (SARS-CoV-2)Dual inhibition of hACE2 and spike proteinImidazo[1,2-a]pyrimidine nih.gov
Antiviral (Influenza)DHODH inhibitionImidazo[1,2-a]pyrimidine mdpi.com
AntitubercularQcrB inhibitionImidazo[1,2-a]pyridine nih.gov
Anti-inflammatoryLp-PLA2 inhibitionImidazo[1,2-a]pyrimidine acs.org

Exploration of New Synthetic Methodologies and Green Chemistry Approaches

Significant research has focused on developing efficient and environmentally friendly methods for synthesizing the imidazo[1,2-a]pyrimidine core. rsc.org Traditional methods often involve the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.org However, modern synthetic chemistry is moving towards more sustainable practices.

Green chemistry approaches for the synthesis of related imidazo[1,2-a]pyridines and pyrimidines include one-pot multi-component reactions, microwave-assisted synthesis, and the use of green solvents. ccspublishing.org.cnacs.orgresearchgate.net Microwave irradiation, in particular, has been utilized to accelerate reactions, often in solvent-free conditions or in environmentally benign solvents like water-isopropanol mixtures. nih.govacs.orgmdpi.com For example, an expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrimidines has been developed using a water-IPA mixture under microwave irradiation, providing excellent yields. acs.org Another approach uses Al2O3 as a catalyst under microwave and solvent-free conditions. mdpi.com

The synthesis of Schiff base derivatives from an imidazo[1,2-a]pyrimidine core has been achieved through an easy and conventional synthetic route, with green metric calculations indicating adherence to several green chemistry principles. nih.gov These methodologies not only improve efficiency and yield but also reduce the environmental impact of chemical synthesis. ccspublishing.org.cn The ongoing development of such methods is crucial for the large-scale and sustainable production of these valuable heterocyclic compounds. nih.govmdpi.com

Advanced Biological Testing and Mechanistic Studies

To fully realize the therapeutic potential of this compound derivatives, comprehensive biological testing and detailed mechanistic studies are essential. Current research employs a combination of in vitro assays, computational modeling, and in vivo experiments.

In vitro antiproliferative activity of imidazo[1,2-a]pyrimidine derivatives has been screened against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colorectal cancer (HCT116). nih.govnih.govmdpi.com For instance, certain imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) have shown notable inhibition of MCF-7 and MDA-MB-231 cells, with studies indicating they can induce apoptosis by increasing the Bax/Bcl-2 gene expression ratio. nih.gov Similarly, antimicrobial and antifungal activities are evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, Mycobacterium species, and pathogenic fungi like Candida albicans. beilstein-journals.orgmdpi.comjst.go.jp

Computational studies, particularly molecular docking, are widely used to predict and rationalize the binding interactions of these compounds with their biological targets. nih.govbeilstein-journals.orgmdpi.com These studies have been instrumental in understanding how derivatives might inhibit key proteins such as the human ACE2 receptor and SARS-CoV-2 spike protein, or enzymes like dihydroorotate dehydrogenase (DHODH). nih.govmdpi.com Quantum chemical investigations using Density Functional Theory (DFT) provide further insights into the molecular structure, electronic properties, and reactivity of these compounds, helping to validate structural assignments made through spectroscopic techniques like NMR and FT-IR. nih.govnih.gov

In vivo experiments represent a critical step in preclinical development. For example, the activity of Wnt/β-catenin signaling inhibitors based on the imidazo[1,2-a]pyrimidine scaffold has been confirmed in a Wnt-reporter zebrafish model, demonstrating their potential for use in living organisms. nih.gov

Clinical Translation Potential

The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyrimidine derivatives underscores their significant potential for clinical translation. nih.gov Several preclinical drug candidates containing the imidazopyrimidine motif, such as divaplon, fasiplon, and taniplon, have been developed, primarily as anxiolytic and anticonvulsant agents, although their clinical use was discontinued. nih.govnih.govbeilstein-journals.org This history, however, establishes the scaffold's drug-like properties and its ability to interact with biological systems.

The development of novel derivatives for contemporary health challenges, such as cancer, viral infections, and antibiotic-resistant bacteria, is revitalizing interest in this compound class. nih.govrsc.org The promising in vitro and in vivo data for anticancer and antiviral agents, coupled with favorable in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some derivatives, suggest a strong foundation for further development. nih.govnih.gov For instance, imidazo[1,2-a]pyridine-based compounds developed as anti-tuberculosis agents have shown good pharmacokinetic profiles in rat models, a crucial step towards clinical trials. nih.gov

The key to successful clinical translation will be the optimization of lead compounds to enhance efficacy, improve safety profiles, and ensure suitable pharmacokinetic properties. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for extensive structural modifications to achieve these goals. nih.gov

Design of Targeted Libraries for Specific Biological Activities

To efficiently explore the vast chemical space around the imidazo[1,2-a]pyrimidine scaffold, the design and synthesis of targeted compound libraries are a key future direction. This strategy allows for systematic structure-activity relationship (SAR) studies to identify compounds with high potency and selectivity for a specific biological target. acs.orgfigshare.com

Libraries of imidazo[1,2-a]pyridine and pyrimidine derivatives have been developed to find potent inhibitors of specific enzymes, such as lipoprotein-associated phospholipase A2 (Lp-PLA2) and cyclin-dependent kinase 9 (CDK9). acs.orgfigshare.commdpi.com For example, a library of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized to discover novel anti-tuberculosis agents, leading to the identification of compounds with excellent in vitro activity against M. tuberculosis. nih.gov

The aldehyde functional group in this compound is an ideal starting point for combinatorial synthesis and the creation of diverse libraries. By reacting the carbaldehyde with various amines, hydrazines, or other nucleophiles, a vast number of derivatives can be generated quickly. This approach, combined with high-throughput screening, can accelerate the discovery of lead compounds for a wide range of diseases.

Development of Bivalent Compounds and Conjugates

An emerging area in drug discovery is the development of bivalent compounds and drug conjugates to enhance therapeutic efficacy, improve targeting, or introduce novel mechanisms of action. Bivalent compounds are designed to interact with two different binding sites simultaneously, which can lead to increased affinity and selectivity.

While specific examples of bivalent compounds based on the this compound scaffold are not yet prominent in the literature, the chemical nature of this scaffold makes it a suitable candidate for such strategies. The carbaldehyde group can be used as a chemical handle to link the imidazo[1,2-a]pyrimidine core to another pharmacophore or a targeting moiety. For example, it could be conjugated to molecules that target specific cell surface receptors to deliver a cytotoxic agent directly to cancer cells. This approach could reduce off-target effects and improve the therapeutic index. Future research will likely explore the potential of creating these more complex molecular architectures to address challenging diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Imidazo[1,2-A]pyrimidine-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer: Traditional methods involve cyclocondensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds under reflux in polar aprotic solvents (e.g., DMF) . Microwave-assisted synthesis has been reported to reduce reaction time (30–60 minutes vs. 12–24 hours) while maintaining yields >75% . Optimization parameters include catalyst choice (e.g., p-TsOH vs. FeCl₃), solvent polarity, and temperature gradients. For reproducibility, characterize intermediates via TLC and adjust stoichiometry based on NMR purity checks .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • Methodological Answer: Combine ¹H/¹³C NMR to confirm regioselectivity at the pyrimidine ring, focusing on aldehydic proton shifts (δ 9.8–10.2 ppm) and coupling patterns. IR spectroscopy verifies the aldehyde stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency, while X-ray crystallography resolves ambiguous stereochemistry . For polymorph screening, pair PXRD with DSC to identify thermal stability thresholds .

Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?

  • Methodological Answer: Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., ciprofloxacin) and assess fungal activity via agar diffusion against Candida albicans. For mechanism insights, perform time-kill kinetics and membrane permeability assays using propidium iodide uptake .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound analogs?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) to screen analogs against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models built using Gaussian-derived descriptors (HOMO/LUMO, Mulliken charges) can prioritize synthetic targets with predicted IC₅₀ values <10 µM .

Q. What strategies resolve contradictions in reported biological activity data for imidazopyrimidine derivatives?

  • Methodological Answer: Conduct meta-analyses of published MICs, normalizing for assay variability (e.g., inoculum size, growth media). Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups at C3) with potency outliers. Validate hypotheses via isosteric replacement (e.g., –CHO → –CN) and retest in standardized conditions .

Q. How can factorial design optimize the large-scale synthesis of this compound?

  • Methodological Answer: Apply a 2³ factorial design to assess factors: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent (DMF vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions for >90% yield. For reactor scalability, use CFD simulations to model heat transfer in batch vs. flow systems .

Q. What are the stability challenges of this compound under ambient storage, and how are they mitigated?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH) reveal aldehyde oxidation to carboxylic acid within 14 days. Stabilize via inert packaging (argon atmosphere) and lyophilization. Monitor degradation by HPLC (C18 column, 0.1% TFA in mobile phase) and add antioxidants (0.1% BHT) to extend shelf life .

Q. Which in vivo models are suitable for pharmacokinetic profiling of imidazopyrimidine-based therapeutics?

  • Methodological Answer: Use Sprague-Dawley rats for oral bioavailability studies (10 mg/kg dose). Collect plasma samples at 0.5–24 hours post-administration; quantify parent compound and metabolites via LC-MS/MS. Assess hepatic clearance using microsomal incubation (CYP450 isoforms) and correlate with in silico ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.